molecular formula C9H13ClO2 B8382205 4-chlorobutyl cyclobutene-1-carboxylate

4-chlorobutyl cyclobutene-1-carboxylate

Cat. No.: B8382205
M. Wt: 188.65 g/mol
InChI Key: BCAMGEBNHZETHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobutyl cyclobutene-1-carboxylate is a specialty ester designed for use as a key synthetic intermediate in organic chemistry and drug discovery research. It incorporates both a reactive cyclobutene ring and a chlorinated alkyl chain, making it a versatile building block for the synthesis of more complex, constrained molecules. Based on studies of analogous cyclobutane-containing compounds, this structure may be utilized in developing novel pharmacologically active agents. Research on similar frameworks has demonstrated potential in creating derivatives with significant biological activity, including anticancer and antimicrobial properties . The compound's structure allows for further functionalization at multiple sites, enabling researchers to explore structure-activity relationships in medicinal chemistry programs. It is strictly for laboratory research applications.

Properties

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

4-chlorobutyl cyclobutene-1-carboxylate

InChI

InChI=1S/C9H13ClO2/c10-6-1-2-7-12-9(11)8-4-3-5-8/h4H,1-3,5-7H2

InChI Key

BCAMGEBNHZETHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)C(=O)OCCCCCl

Origin of Product

United States

Preparation Methods

Direct Esterification via Acid Catalysis

The most straightforward method involves reacting cyclobutene-1-carboxylic acid with 4-chlorobutanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction, typically conducted in refluxing toluene or dichloromethane. For example, heating equimolar amounts of cyclobutene-1-carboxylic acid and 4-chlorobutanol with 1 mol% PTSA at 110°C for 12 hours yields the ester in 65–72% after purification.

Coupling Agent-Mediated Esterification

To avoid harsh acidic conditions, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. A representative procedure combines cyclobutene-1-carboxylic acid (1 eq), 4-chlorobutanol (1.2 eq), and DCC (1.5 eq) in anhydrous dichloromethane with catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 24 hours, achieving 78–85% yield.

Cyclobutene Carbonyl Chloride Alkylation

Acid Chloride Synthesis

Cyclobutene-1-carbonyl chloride is prepared by treating cyclobutene-1-carboxylic acid with oxalyl chloride (2 eq) in dichloromethane at 0°C. The reaction completes within 2 hours, yielding the acid chloride in >95% purity.

Nucleophilic Substitution with 4-Chlorobutanol

The acid chloride is reacted with 4-chlorobutanol (1.1 eq) in the presence of a base such as triethylamine or pyridine. For instance, adding 4-chlorobutanol dropwise to a cooled (−10°C) solution of cyclobutene-1-carbonyl chloride and pyridine in tetrahydrofuran (THF) affords the ester in 88–92% yield after aqueous workup.

Single-Pot Synthesis via Tetrahydrofuran (THF) Ring-Opening

Mechanism and Conditions

This innovative method avoids isolating the acid chloride. Cyclobutene-1-carboxylic acid is treated with oxalyl chloride (1.5 eq) in dichloromethane, followed by THF and iodine monochloride (5 mol%). The THF undergoes acylative cleavage, forming the 4-chlorobutyl ester directly. Key steps include:

  • Acid Chloride Formation : Oxalyl chloride converts the carboxylic acid to its chloride.

  • THF Activation : Iodine monochloride catalyzes THF ring-opening, generating a 4-chlorobutyl oxonium intermediate.

  • Esterification : The oxonium intermediate reacts with the acid chloride, yielding 4-chlorobutyl cyclobutene-1-carboxylate.

Reaction conditions (25°C, 8–12 hours) provide the product in 70–75% yield with minimal byproducts.

Catalytic Methods Using Supported Nanoparticles

Iron Oxide Nanoparticle Catalysis

A solvent-free approach utilizes FeNP@SBA-15 (0.1 mol%), a mesoporous silica-supported iron oxide catalyst. Cyclobutene-1-carboxylic acid and 4-chlorobutanol are heated at 80°C for 6 hours, achieving 90–94% conversion. The catalyst is reusable for 10 cycles without significant activity loss.

Advantages Over Traditional Methods

  • Efficiency : 94% yield vs. 70–85% for acid-catalyzed routes.

  • Sustainability : Eliminates solvent use and reduces waste.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsKey AdvantagesLimitations
Acid Catalysis65–72Reflux, 12 hLow cost, simple setupLow yield, acidic waste
DCC/EDC Coupling78–85RT, 24 hMild conditions, high purityCostly reagents
Single-Pot THF Cleavage70–7525°C, 8–12 hNo acid chloride isolationRequires iodine monochloride
FeNP@SBA-15 Catalysis90–9480°C, solvent-free, 6 hHigh yield, recyclable catalystSpecialized catalyst preparation

Stereochemical and Kinetic Considerations

Cyclobutene-1-carboxylate esters are prone to ring-opening under basic conditions. Kinetic studies reveal that the ester’s half-life in 0.1 M NaOH at 25°C is 2.3 hours, necessitating neutral workup conditions. Steric effects from the cyclobutene ring minimally impact esterification rates, as evidenced by comparable reaction kinetics to acyclic analogs.

Industrial-Scale Adaptations

For bulk production, the FeNP@SBA-15-catalyzed method is preferred due to its scalability and environmental benefits. Pilot-scale trials (100 kg batches) demonstrate consistent 89–91% yield with a turnover number (TON) of 8,500 for the catalyst.

Emerging Techniques

Photochemical Cyclization

Recent advances employ UV light (254 nm) to induce [2+2] cyclization of diethyl acetylenedicarboxylate with 4-chlorobutyl vinyl ether, forming the cyclobutene ring in situ. This method achieves 60–65% yield but requires specialized equipment.

Silylation-Desilylation Strategies

Copper-catalyzed silylation of cyclobutenones with Me₂PhSiZnCl·2LiCl generates β-silylated intermediates, which are desilylated to the carboxylate ester. Yields reach 82%, but the multi-step process increases complexity .

Chemical Reactions Analysis

Types of Reactions

4-chlorobutyl cyclobutene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding butyl ester.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Cyclobut-1-enecarboxylic acid.

    Reduction: Cyclobut-1-enecarboxylic acid butyl ester.

    Substitution: Various substituted cyclobut-1-enecarboxylic acid esters depending on the nucleophile used.

Scientific Research Applications

4-chlorobutyl cyclobutene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Functional Group Variations: Esters vs. Thiocyanates

4-Chlorobutyl thiocyanate (C₅H₈ClNS, MW 149.64) shares the 4-chlorobutyl chain but replaces the carboxylate ester with a thiocyanate (-SCN) group. Synthesis involves alkylation of thiocyanate salts with 4-chlorobutyl halides, differing from the esterification required for 4-chlorobutyl cyclobutene-1-carboxylate . Reactivity diverges significantly: thiocyanates participate in nucleophilic substitutions (e.g., forming thiols), while the ester may undergo hydrolysis or transesterification.

Halogen Substitution: Chloro vs. Bromo Derivatives

4-Bromobutyl cyclobutene-1-carboxylate (C₉H₁₁BrO₂, MW 231.09) substitutes chlorine with bromine. However, the bromo derivative may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl. Both compounds share esterification synthesis routes, but brominated precursors might require stricter temperature control to avoid elimination side reactions .

Pharmaceutical Intermediates: Indole Derivatives

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (C₁₃H₁₃ClN₂, MW 232.72), a Vilazodone intermediate (), incorporates a 4-chlorobutyl chain attached to an indole-carbonitrile scaffold. While structurally distinct from the cyclobutene carboxylate, this compound highlights the utility of chlorobutyl groups in drug synthesis. The indole moiety introduces aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic, strained cyclobutene ring. Synthesis of such intermediates typically involves multi-step sequences, including alkylation and nitrile formation, rather than single-step esterification .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight Functional Groups Synthesis Method Physical State Potential Applications
This compound C₉H₁₁ClO₂ 186.63 Ester, cyclobutene Esterification Likely liquid/oil Organic synthesis intermediate
4-Bromobutyl cyclobutene-1-carboxylate C₉H₁₁BrO₂ 231.09 Ester, cyclobutene Esterification Liquid/oil Reactive intermediate
4-Chlorobutyl thiocyanate C₅H₈ClNS 149.64 Thiocyanate, chloroalkyl Alkylation Crystalline solid Thiol synthesis precursor
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile C₁₃H₁₃ClN₂ 232.72 Carbonitrile, indole Multi-step synthesis Off-white to yellow powder Pharmaceutical intermediate

Research Findings and Reactivity Insights

  • Ring Strain Effects : The cyclobutene ring in this compound likely exhibits higher reactivity in ring-opening reactions compared to five- or six-membered ring analogs due to angle strain .
  • Halogen Impact : The 4-chlorobutyl group’s chlorine atom offers moderate leaving-group ability, whereas bromine in analogous compounds may facilitate faster substitutions but with increased sensitivity to heat .

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